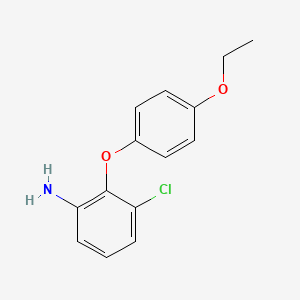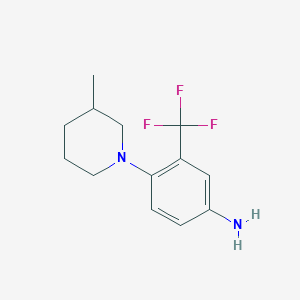![molecular formula C13H14F3NO5 B1356487 2-[4-(Trifluoromethyl)phenyl]morpholine oxalate CAS No. 1198416-91-9](/img/structure/B1356487.png)
2-[4-(Trifluoromethyl)phenyl]morpholine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(Trifluoromethyl)phenyl]morpholine oxalate” is a chemical compound with the CAS Number: 1198416-91-9 . It has a molecular weight of 321.25 and its molecular formula is C11H12F3NO·C2H2O4 . It appears as an off-white solid .
Molecular Structure Analysis
The InChI code for “2-[4-(Trifluoromethyl)phenyl]morpholine oxalate” is 1S/C11H12F3NO.C2H2O4/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;3-1(4)2(5)6/h1-4,10,15H,5-7H2;(H,3,4)(H,5,6) .
Physical And Chemical Properties Analysis
“2-[4-(Trifluoromethyl)phenyl]morpholine oxalate” is an off-white solid . It has a molecular weight of 321.25 and its molecular formula is C11H12F3NO·C2H2O4 .
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism : A study by Hale et al. (1998) describes the structural optimization of a morpholine acetal human neurokinin-1 (hNK-1) receptor antagonist, highlighting its potential in treating peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders. This indicates a significant application in pharmacological research for managing pain and emesis (Hale et al., 1998).
Antibacterial and Antioxidant Activity : A 2019 study by Mamatha S.V et al. explored the synthesis of a morpholine derivative and its characterization, including its antibacterial, antioxidant, and anti-TB activities. This shows its potential in developing new antimicrobial and antioxidant agents (Mamatha S.V et al., 2019).
Dye and Pigment Chemistry : Research by Hepworth et al. (1993) on Morpholine Green derivatives, including those with trifluoromethyl groups, contributes to the field of dye and pigment chemistry. This could be useful in developing new materials for industrial and artistic applications (Hepworth et al., 1993).
Antitumor Activity : Ji et al. (2018) synthesized a compound containing a trifluoromethyl phenyl morpholine structure and investigated its crystal structure and antitumor activity. This suggests potential applications in cancer research and treatment (Ji et al., 2018).
Synthesis of Pharmaceutical Intermediates : Zhang Fuli (2012) discusses the synthesis of a morpholine hydrochloride intermediate, highlighting its importance in the pharmaceutical industry, particularly in the development of new drugs (Zhang Fuli, 2012).
DNA-Dependent Protein Kinase Inhibition : A study by Aristegui et al. (2006) focused on the synthesis of a key precursor for DNA-dependent protein kinase inhibitors, indicating its relevance in genetic research and cancer therapy (Aristegui et al., 2006).
Modulation of Antibiotic Activity : Oliveira et al. (2015) explored the antimicrobial and modulating activity of a morpholine derivative, indicating potential uses in combating antibiotic-resistant bacteria (Oliveira et al., 2015).
Organic-Inorganic Hybrid Semiconductor Material : A study by Qu et al. (2014) on an organic-inorganic hybrid compound based on polyoxometalate and a copper complex containing morpholine highlights its application in materials science, particularly in the development of semiconductors (Qu et al., 2014).
Propriétés
IUPAC Name |
oxalic acid;2-[4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.C2H2O4/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;3-1(4)2(5)6/h1-4,10,15H,5-7H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKHXBQYMNLAEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]morpholine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-](/img/structure/B1356405.png)
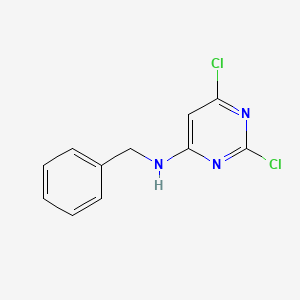

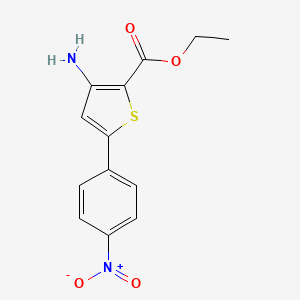
![3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole](/img/structure/B1356414.png)
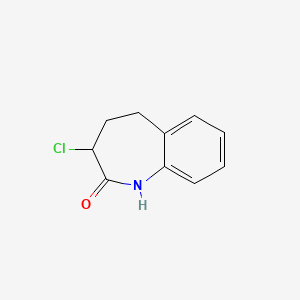
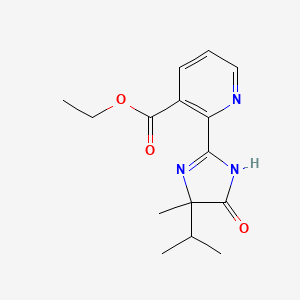
![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)
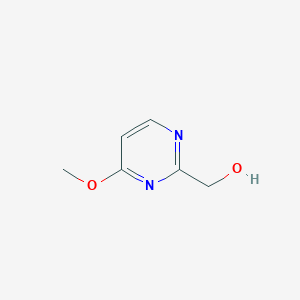
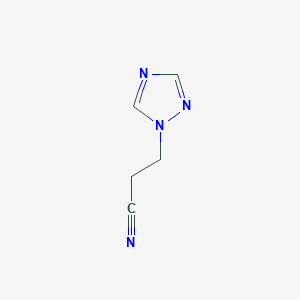
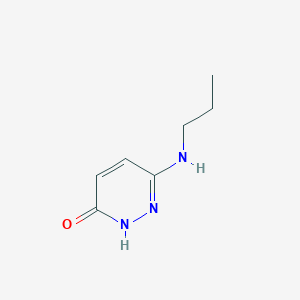
![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)
